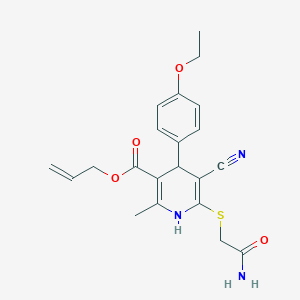
Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C21H23N3O4S and its molecular weight is 413.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Allyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound belonging to the dihydropyridine class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C20H21N3O4S
- Molecular Weight : 399.46 g/mol
It features several functional groups, including an allyl group, a thioether linkage, a cyano group, and a methoxy-substituted phenyl ring. These functional groups contribute to its reactivity and potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of dihydropyridine have been shown to disrupt microtubule formation and induce apoptosis in various cancer cell lines.
Table 1: Anticancer Activity of Dihydropyridine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-468 | 0.15 | Microtubule disruption |
| Compound B | HT-29 | 0.04 | G2/M cell cycle arrest |
| Allyl Compound | Various | TBD | TBD |
- Microtubule Disruption : Similar compounds have been found to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase. This mechanism is crucial for inducing apoptosis in cancer cells.
- Anti-Angiogenic Effects : Some studies suggest that these compounds may also possess anti-angiogenic properties, inhibiting the formation of new blood vessels which tumors require for growth.
- Cell Cycle Arrest : The ability to induce cell cycle arrest is a significant factor in their anticancer efficacy. Compounds that target specific phases of the cell cycle can selectively kill rapidly dividing cancer cells while sparing normal cells.
Case Studies
Recent studies have focused on the synthesis and evaluation of similar dihydropyridine derivatives for their biological activities:
- Study on Antiproliferative Activity : A series of dihydropyridine derivatives were synthesized and tested against a panel of human tumor cell lines. Some derivatives exhibited high antiproliferative activity with specific selectivity toward certain cancer types .
- Flow Cytometric Analysis : In one study, flow cytometric analysis revealed that certain compounds induced apoptosis in MDA-MB-468 cells at rates comparable to established chemotherapeutics like gefitinib .
Future Directions
The biological activity of this compound suggests potential applications in cancer therapy. Future research should focus on:
- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile.
- Mechanistic Studies : Further elucidating the precise mechanisms through which these compounds exert their effects on cancer cells.
- Structure-Activity Relationship (SAR) Studies : Investigating how structural modifications can enhance biological activity or reduce toxicity.
属性
IUPAC Name |
prop-2-enyl 6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-4-10-28-21(26)18-13(3)24-20(29-12-17(23)25)16(11-22)19(18)14-6-8-15(9-7-14)27-5-2/h4,6-9,19,24H,1,5,10,12H2,2-3H3,(H2,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXWBJBNLZSFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OCC=C)C)SCC(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














